molecular formula C16H13NO3 B345637 1-(2-phenoxyethyl)-1H-indole-2,3-dione CAS No. 332172-76-6

1-(2-phenoxyethyl)-1H-indole-2,3-dione

Cat. No.: B345637
CAS No.: 332172-76-6
M. Wt: 267.28g/mol
InChI Key: QFNITOWNTPEKBC-UHFFFAOYSA-N
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Description

1-(2-phenoxyethyl)-1H-indole-2,3-dione is an organic compound that belongs to the class of indole derivatives It is characterized by the presence of an indole core substituted with a phenoxyethyl group at the 1-position and a dione moiety at the 2,3-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-phenoxyethyl)-1H-indole-2,3-dione typically involves the reaction of indole-2,3-dione with 2-phenoxyethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2-phenoxyethyl)-1H-indole-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dione moiety to diols or other reduced forms.

    Substitution: The phenoxyethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce diols.

Scientific Research Applications

Chemical Applications

Synthesis Building Block:
1-(2-phenoxyethyl)-1H-indole-2,3-dione serves as a versatile building block in organic synthesis. Its structure allows chemists to create more complex molecules through various synthetic methodologies. This compound is often utilized in the development of novel indole derivatives, which are significant in medicinal chemistry due to their diverse biological activities.

Reaction Mechanisms:
The unique structure of this compound facilitates the exploration of new reaction mechanisms. Studies indicate that its reactivity can lead to the formation of various derivatives that may exhibit enhanced properties compared to their parent compounds.

Biological Applications

Anticancer Activity:
Research has demonstrated that this compound exhibits potential anticancer properties. It has been shown to inhibit specific enzymes involved in cancer cell proliferation, indicating its possible use as a therapeutic agent against various cancer types. For example, derivatives of this compound have been tested against several cancer cell lines, showing significant cytotoxic effects.

Antiviral Properties:
The compound has also been investigated for its antiviral activity. Studies have reported that certain derivatives show promising results against viruses such as hepatitis C virus (HCV). The mechanism involves the inhibition of viral replication and interference with viral protein synthesis, making it a candidate for further drug development.

Antimicrobial Effects:
In addition to its anticancer and antiviral properties, this compound has demonstrated antimicrobial activity. Various studies have highlighted its effectiveness against a range of bacterial strains, suggesting its potential use in treating infectious diseases.

Medicinal Chemistry

Drug Development:
The compound is being explored as a lead structure for developing new therapeutic agents. Its derivatives are under investigation for their pharmacological profiles, aiming to enhance efficacy and reduce side effects associated with traditional treatments. Notably, the synthesis of 5-methyl-1-(2-phenoxyethyl)-1H-indole-2,3-dione has shown significant promise in preclinical studies.

Clinical Trials:
Some derivatives of this compound are currently undergoing clinical trials for their potential use in treating various conditions, including cancer and viral infections. The outcomes of these trials will provide valuable insights into the therapeutic viability of this compound.

Industrial Applications

Dyes and Pigments:
In the industrial sector, this compound is utilized as an intermediate in the synthesis of dyes and pigments. Its chemical stability and reactivity make it suitable for creating vibrant colors used in textiles and coatings.

Material Science:
The compound's unique properties also make it a candidate for developing new materials with specific functionalities. Research is ongoing to explore its application in creating advanced materials for electronics and other high-tech industries.

Data Table: Summary of Applications

Application AreaSpecific UsesExamples/Case Studies
Chemistry Building block for complex organic synthesisSynthesis of novel indole derivatives
Biology Anticancer, antiviral, antimicrobial activitiesInhibition studies on cancer cell lines
Medicinal Chemistry Drug development for cancer and viral infectionsClinical trials on derivative compounds
Industry Synthesis of dyes and pigmentsUse in textile coatings

Mechanism of Action

The mechanism of action of 1-(2-phenoxyethyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Phenoxyethanol: Known for its use as a preservative and solvent, it shares the phenoxyethyl group with 1-(2-phenoxyethyl)-1H-indole-2,3-dione.

    Indole-2,3-dione: The core structure of the compound, it is a key intermediate in the synthesis of various indole derivatives.

Uniqueness

This compound is unique due to the combination of the indole core with the phenoxyethyl group and the dione moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

1-(2-phenoxyethyl)-1H-indole-2,3-dione is an organic compound that belongs to the indole family, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₃N₁O₂, with a molar mass of approximately 267.28 g/mol. The compound features an indole core substituted with a phenoxyethyl group at the 1-position and a dione moiety at the 2,3-positions. This unique structure contributes to its biological activities and interactions with various biological targets.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. It has been shown to inhibit the growth of pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus, suggesting its potential as an antimicrobial agent in clinical settings.

2. Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro studies reveal that it can induce cytotoxic effects on several cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. For instance, one study reported an LC50 of approximately 0.55 μM for MCF-7 cells, indicating potent anticancer activity compared to standard drugs like doxorubicin .

Target Interactions

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Acetylcholinesterase Inhibition : Similar phenoxyethyl derivatives have demonstrated potent inhibition of acetylcholinesterase, which may contribute to their neuroprotective effects.
  • Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to apoptosis through intrinsic pathways .

Biochemical Pathways

The compound's interactions with cellular signaling pathways highlight its potential as a therapeutic agent. It may modulate pathways involved in cell proliferation and apoptosis, making it a candidate for further research in cancer therapy .

Cytotoxicity Studies

A comprehensive study assessed the cytotoxic effects of various indole derivatives, including this compound. The results indicated that while the compound effectively inhibited cancer cell growth, it exhibited minimal toxicity towards normal cell lines (HEK293), highlighting its selectivity .

Structure-Activity Relationship (SAR)

Research has explored the structure-activity relationship of indole derivatives. Modifications in the phenoxyethyl group significantly influence the biological activity of these compounds. For instance, variations in substituents can enhance solubility and reactivity, impacting their efficacy against specific targets .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
7-Methyl-1-(2-phenoxyethyl)indole-2,3-dioneC₁₇H₁₅N₁O₃Methyl substitution enhances solubility
5-Methyl-1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indole-2,3-dioneC₂₂H₂₃N₁O₃Complex structure increases biological activity
1-(4-Fluorophenyl)indole-2,3-dioneC₁₄H₉FNO₂Fluorine substitution alters electronic properties

This table illustrates the diversity within the indole derivative family while emphasizing the unique aspects of this compound concerning its substituents and potential applications.

Properties

IUPAC Name

1-(2-phenoxyethyl)indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c18-15-13-8-4-5-9-14(13)17(16(15)19)10-11-20-12-6-2-1-3-7-12/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNITOWNTPEKBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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